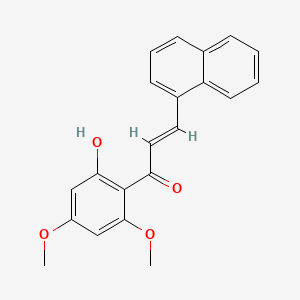

Flavokawain 1i

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H18O4 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-naphthalen-1-ylprop-2-en-1-one |

InChI |

InChI=1S/C21H18O4/c1-24-16-12-19(23)21(20(13-16)25-2)18(22)11-10-15-8-5-7-14-6-3-4-9-17(14)15/h3-13,23H,1-2H3/b11-10+ |

InChI Key |

VRBQMXBABFUWOQ-ZHACJKMWSA-N |

Isomeric SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC=CC3=CC=CC=C32)O |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=CC3=CC=CC=C32)O |

Origin of Product |

United States |

Foundational & Exploratory

Flavokawain B: A Multi-Faceted Chalcone Targeting Key Oncogenic Pathways

An In-depth Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-cancer effects of Flavokawain B (FKB), a naturally occurring chalcone. FKB has demonstrated significant potential as a therapeutic agent by targeting multiple critical pathways involved in cancer cell proliferation, survival, and metastasis. This document summarizes key quantitative data, details common experimental protocols for its study, and visualizes its complex interactions with cellular signaling networks.

Quantitative Analysis of Flavokawain B's Anti-Cancer Activity

Flavokawain B exhibits potent cytotoxic and growth-inhibitory effects across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values and other quantitative measures of its activity are summarized below.

Table 1: IC50 Values of Flavokawain B in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value | Incubation Time (h) | Citation |

| Breast Cancer | MDA-MB-231 | 12.3 µM | 72 | [1] |

| MCF-7 | 33.8 µM | 72 | [1] | |

| MDA-MB-231 | 5.90 ± 0.30 µg/mL | Not Specified | [2] | |

| MCF-7 | 7.70 ± 0.30 µg/mL | Not Specified | [2] | |

| Hepatocellular Carcinoma | HepG2 | 28 µM | 72 | [3][4] |

| Cholangiocarcinoma | SNU-478 | 69.4 µmol/l | 72 | [5] |

| Hepatocytes | HepG2 | 23.2 ± 0.8 µM | Not Specified | [6] |

Table 2: Effects of Flavokawain B on Key Cellular Processes and Protein Expression

| Cellular Process/Protein | Cancer Cell Line(s) | Concentration/Dose | Effect | Citation |

| Apoptosis | ||||

| Early & Late Apoptosis | SK-LMS-1, ECC-1 | Not Specified | Significant Increase | [7] |

| Apoptosis | DU145, PC-3 | Not Specified | 41.7 ± 4% & 23.6 ± 2% apoptotic cells respectively | [8] |

| Cell Cycle | ||||

| G2/M Arrest | SK-LMS-1, ECC-1 | Not Specified | Increase in G2/M fraction | [7] |

| G2/M Arrest | HSC-3 | 1.25-10 μg/mL | Dose-dependent increase | [9][10][11] |

| G2/M Arrest | Osteosarcoma cells | 2.5-7.5 µg/mL | Induction of G2/M arrest | [12] |

| Protein Expression | ||||

| Pro-apoptotic proteins (DR5, Bim, Puma) | SK-LMS-1, ECC-1 | Not Specified | Increased expression | [7] |

| Anti-apoptotic protein (Survivin) | SK-LMS-1, ECC-1 | Not Specified | Decreased expression | [7] |

| Cyclin A/B1, Cdc2, Cdc25C | HSC-3 | 1.25-10 μg/mL | Reduction in protein levels | [10][11] |

| Bcl-2 | Osteosarcoma cells | Not Specified | Down-regulation | [12] |

| Bax | Osteosarcoma cells | Not Specified | Concomitant increase | [12] |

| UCK2, STAT3, VEGF, HIF-1α | HepG2 | 7, 14, and 28 μM | Significant downregulation of mRNA levels | [3] |

| Metastasis | ||||

| Cell Migration & Invasion | HepG2 | 7, 14, and 28 μM | Significant inhibition | [3] |

| Tumor Growth (in vivo) | DU145 xenograft | 50 mg/kg/day | 67% reduction | [8] |

| Tumor Growth (in vivo) | 4T1 xenograft | 50 mg/kg | Significant inhibition | [13] |

Core Experimental Protocols for Investigating Flavokawain B

The following are detailed methodologies for key experiments frequently cited in the study of Flavokawain B's anti-cancer effects.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of FKB on cancer cells.

-

Cell Seeding: Cancer cells (e.g., HSC-3, A2058, Cal-27, A549) are seeded in 24-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.[10][11]

-

Treatment: Cells are treated with various concentrations of FKB (e.g., 1.25–10 μg/mL) or vehicle control (0.1% DMSO) for specified durations (e.g., 24 or 48 hours).[10][11]

-

MTT Incubation: After treatment, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated.

-

Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Calculation: Cell viability is calculated as the percentage of the absorbance of treated cells relative to the untreated control cells.[10][11]

Apoptosis Analysis (Annexin V-FITC and Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with FKB or vehicle control for a specified time.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in binding buffer and stained with Annexin V-fluorescein isothiocyanate (FITC) and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated with FKB, harvested, and washed with PBS.

-

Fixation: Cells are fixed in ice-cold 70% ethanol and stored at -20°C.

-

Staining: Fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI).

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on the fluorescence intensity of PI.[11]

Western Blot Analysis

This method is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies against the proteins of interest (e.g., cyclin A, cyclin B1, Cdc2, p-Akt, total Akt) overnight at 4°C.[10][11]

-

Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The band intensities are quantified using densitometry software, and protein levels are normalized to a loading control such as β-actin or GAPDH.

Signaling Pathways Modulated by Flavokawain B

Flavokawain B exerts its anti-cancer effects by modulating a complex network of intracellular signaling pathways. The following diagrams illustrate the key pathways affected by FKB.

Induction of Apoptosis

FKB induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It also promotes apoptosis by generating reactive oxygen species (ROS) and inducing endoplasmic reticulum (ER) stress.[11]

Cell Cycle Arrest at G2/M Phase

FKB causes cell cycle arrest at the G2/M transition by downregulating key regulatory proteins.[10][11]

Inhibition of Pro-Survival Signaling Pathways

FKB inhibits several key signaling pathways that are often dysregulated in cancer, promoting cell survival and proliferation.

References

- 1. Flavokawain B induced cytotoxicity in two breast cancer cell lines, MCF-7 and MDA-MB231 and inhibited the metastatic potential of MDA-MB231 via the regulation of several tyrosine kinases In vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Docking Studies of Flavokawain B Type Chalcones and Their Cytotoxic Effects on MCF-7 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic Flavokawain B Inhibits the Growth and Metastasis of Hepatocellular Carcinoma through UCK2 Modulation of the STAT3/Hif-1α/VEGF Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Flavokawain B Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway | In Vivo [iv.iiarjournals.org]

- 6. Flavokawains A and B from kava (Piper methysticum) activate heat shock and antioxidant responses and protect against hydrogen peroxide-induced cell death in HepG2 hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flavokawain B, a novel, naturally occurring chalcone, exhibits robust apoptotic effects and induces G2/M arrest of a uterine leiomyosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Flavokawain B, a kava chalcone, exhibits robust apoptotic mechanisms on androgen receptor-negative, hormone-refractory prostate cancer cell lines and reduces tumor growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The chalcone flavokawain B induces G2/M cell-cycle arrest and apoptosis in human oral carcinoma HSC-3 cells through the intracellular ROS generation and downregulation of the Akt/p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. for.nchu.edu.tw [for.nchu.edu.tw]

- 12. medchemexpress.com [medchemexpress.com]

- 13. In vivo antitumor and antimetastatic effects of flavokawain B in 4T1 breast cancer cell-challenged mice - PMC [pmc.ncbi.nlm.nih.gov]

Flavokawain B: A Comprehensive Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavokawain B (FKB) is a naturally occurring chalcone predominantly found in the roots of the kava plant (Piper methysticum). Traditionally consumed as a ceremonial beverage in the Pacific Islands for its anxiolytic effects, recent scientific investigations have unveiled a broader spectrum of biological activities for its constituents. Among these, FKB has emerged as a compound of significant interest due to its potent anti-cancer, anti-inflammatory, and other pharmacological properties. This technical guide provides an in-depth overview of the biological activity of Flavokawain B, with a focus on its molecular mechanisms, quantitative effects, and the experimental methodologies used to elucidate its functions.

Anti-Cancer Activity

Flavokawain B exhibits robust anti-cancer effects across a wide range of cancer cell lines. Its primary mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest, thereby inhibiting tumor growth and proliferation.

Induction of Apoptosis

FKB triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It modulates the expression of key regulatory proteins involved in apoptosis, leading to the activation of caspases and subsequent cell death.

Key Molecular Events:

-

Upregulation of Pro-Apoptotic Proteins: FKB increases the expression of proteins such as Bax, Bak, Bim, Puma, and Death Receptor 5 (DR5).

-

Downregulation of Anti-Apoptotic Proteins: It concurrently suppresses the expression of anti-apoptotic proteins like Bcl-2, Bcl-xL, XIAP, and survivin.

-

Mitochondrial Dysfunction: FKB induces the loss of mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.

-

Caspase Activation: The release of cytochrome c activates a cascade of caspases, including caspase-3, -8, and -9, which are the executioners of apoptosis.

-

PARP Cleavage: Activated caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

-

Reactive Oxygen Species (ROS) Generation: FKB has been shown to increase the intracellular levels of ROS, which can act as a trigger for apoptosis.

Cell Cycle Arrest

Flavokawain B effectively halts the progression of the cell cycle, primarily at the G2/M phase, in various cancer cell types. This arrest prevents cancer cells from dividing and proliferating.

Key Molecular Events:

-

Modulation of Cyclins and CDKs: FKB treatment leads to a reduction in the levels of key cell cycle regulatory proteins, including Cyclin A, Cyclin B1, and Cdc2 (CDK1).

-

Inhibition of Cdc25C: It also decreases the expression of Cdc25C, a phosphatase that activates the Cdc2/Cyclin B1 complex, which is crucial for entry into mitosis.

Quantitative Data on Anti-Cancer Effects

The following tables summarize the quantitative data on the anti-cancer activity of Flavokawain B from various studies.

Table 1: IC50 Values of Flavokawain B in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| DU145 | Prostate Cancer | ~4-12 fold more effective than in AR-positive cells | Not Specified |

| PC-3 | Prostate Cancer | ~4-12 fold more effective than in AR-positive cells | Not Specified |

| HSC-3 | Oral Carcinoma | 4.9 µg/mL (~17.2 µM) | 24 |

| A-2058 | Melanoma | 5.2 µg/mL (~18.3 µM) | 24 |

| Cal-27 | Oral Squamous Carcinoma | 7.6 µg/mL (~26.7 µM) | 24 |

| 143B | Osteosarcoma | 1.97 µg/mL (~6.9 µM) | 72 |

| MCF-7 | Breast Cancer | 33.8 | 72 |

| MDA-MB-231 | Breast Cancer | 12.3 | 72 |

| SNU-478 | Cholangiocarcinoma | 69.4 | 72 |

Table 2: Effects of Flavokawain B on Apoptosis and Cell Cycle

| Cell Line | Concentration | Time (h) | Effect | Quantitative Measurement |

| A375 (Melanoma) | 10 µg/mL | 24 | Early & Late Apoptosis | 4.7% (Early), 6.0% (Late) |

| HSC-3 (Oral Carcinoma) | 5 µg/mL | 48 | Apoptosis (Sub-G1) | >16% |

| HSC-3 (Oral Carcinoma) | 5 µg/mL | 36 | G2/M Arrest | 35% of cell population |

| 143B (Osteosarcoma) | 7.5 µg/mL | 24 | Apoptosis | 22.7 ± 2.8% |

| Saos-2 (Osteosarcoma) | 7.5 µg/mL | 24 | Apoptosis | 45.1 ± 6.4% |

Table 3: In Vivo Anti-Tumor Activity of Flavokawain B

| Xenograft Model | FKB Dose | Duration | Tumor Growth Inhibition |

| DU145 (Prostate) | 50 mg/kg/day (oral) | 24 days | 67% |

| 4T1 (Breast) | Not Specified | Not Specified | Significant reduction in tumor volume and weight |

Anti-Inflammatory Activity

Flavokawain B demonstrates significant anti-inflammatory properties by modulating key inflammatory signaling pathways.

Key Molecular Events:

-

Inhibition of NF-κB Pathway: FKB inhibits the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. It achieves this by preventing the degradation of the inhibitory subunit IκBα and inhibiting the activity of IκB kinase (IKK).

-

Suppression of Inflammatory Mediators: By inhibiting the NF-κB pathway, FKB reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

-

Inhibition of Nitric Oxide and PGE2 Production: FKB has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages, with an IC50 of 9.8 µM for NO inhibition.

Signaling Pathways Modulated by Flavokawain B

Flavokawain B exerts its diverse biological effects by targeting multiple critical signaling pathways within the cell.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. FKB has been shown to activate the MAPK signaling pathways, including ERK, p38, and JNK, which can contribute to its pro-apoptotic effects in cancer cells.[1]

Caption: Flavokawain B modulates the MAPK signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial survival pathway that is often dysregulated in cancer. FKB has been demonstrated to inhibit this pathway, contributing to its anti-cancer effects.[2][3]

Caption: Flavokawain B inhibits the PI3K/Akt signaling pathway.

NF-κB Signaling Pathway

As mentioned in the anti-inflammatory section, FKB is a potent inhibitor of the NF-κB signaling pathway, which also plays a role in cancer cell survival and proliferation.

Caption: Flavokawain B inhibits the NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of Flavokawain B's biological activity.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Flavokawain B (and a vehicle control, e.g., DMSO) for the desired incubation period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

-

Seed and treat cells with Flavokawain B as for the viability assay.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Annexin V-negative, PI-negative: Viable cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted from PI-stained cells is directly proportional to their DNA content. Cells in G2/M phase have twice the DNA content of cells in G0/G1 phase, and cells in S phase have an intermediate amount of DNA.

Protocol:

-

Seed and treat cells with Flavokawain B.

-

Harvest the cells and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Western Blotting

Western blotting is used to detect specific proteins in a sample of cell or tissue extract.

Protocol:

-

Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Wash the membrane to remove unbound secondary antibody.

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

Conclusion

Flavokawain B is a promising natural compound with significant therapeutic potential, particularly in the field of oncology. Its ability to induce apoptosis and cell cycle arrest in a wide array of cancer cells, coupled with its anti-inflammatory properties, makes it a compelling candidate for further drug development. The modulation of multiple key signaling pathways, including MAPK, PI3K/Akt, and NF-κB, underscores its multifaceted mechanism of action. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of Flavokawain B. Future in-depth preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile for potential clinical applications.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

Flavokawain B: A Technical Guide to its Natural Sources, Quantification, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavokawain B is a naturally occurring chalcone that has garnered significant interest within the scientific community for its diverse biological activities, including potent anti-cancer and anti-inflammatory properties. This technical guide provides an in-depth overview of the primary natural sources of Flavokawain B, its quantitative occurrence, detailed experimental protocols for its extraction and analysis, and an examination of its effects on key cellular signaling pathways.

Natural Occurrence and Sources

Flavokawain B is predominantly found in the plant species Piper methysticum, commonly known as kava. It is one of the major chalcones present in the roots and rhizomes of the kava plant, which has a long history of traditional use in the Pacific Islands as a ceremonial and social beverage.[1] While kava is the principal source, Flavokawain B has also been isolated from other plant species, including Alpinia pricei (a member of the ginger family) and has been reported in Aniba riparia and P. triangularis.[2]

Distribution in Piper methysticum

Within the kava plant, the concentration of Flavokawain B varies depending on the specific part of the plant and the cultivar. Generally, the highest concentrations are found in the roots and rhizomes.[3] Different cultivars of kava are often categorized as "noble" and "two-day" (or "tudei") varieties. "Two-day" cultivars have been shown to contain significantly higher levels of flavokawains, including Flavokawain B, compared to the "noble" varieties which are preferred for traditional consumption.[4]

Quantitative Data

The concentration of Flavokawain B in various kava-related materials can vary widely. The following tables summarize quantitative data from different studies.

| Sample Type | Flavokawain B Concentration (% of Extract) | Reference |

| Commercial Kava Extract (ethanolic) | 0.33% | [5] |

| Kava Extracts | 0.015% | [1][2] |

| Ethanolic Kava Extract | 0.34 +/- 0.01 mg/100 mg | [6] |

| Kava Product | Flavokawain B Concentration Range (mg/g Dry Weight) | Reference |

| Exported Kava Roots | 2.53–24.56 mg/g | [7] |

| Kava Chips | 2.73–18.03 mg/g | [7] |

| Kava Powders | 2.92–16.41 mg/g | [7] |

| Kava Cultivar Type | Mean Flavokawain B Concentration (mg/g) | Reference |

| Noble Varieties | 6.0 mg/g | [8] |

| Two-day Varieties | 26.3 mg/g | [8] |

| Wichmannii Varieties | 11.7 mg/g | [8] |

Experimental Protocols

Extraction and Isolation of Flavokawain B from Piper methysticum

This protocol outlines a general procedure for the extraction and isolation of Flavokawain B from kava root powder.

Materials:

-

Dried kava root powder

-

Acetone or Ethanol (analytical grade)

-

Hexane (analytical grade)

-

Dioxane (analytical grade)

-

Rotary evaporator

-

Ultrasonic bath

-

Centrifuge

-

Silica gel for column chromatography

Procedure:

-

Extraction:

-

Weigh 10 g of dried kava root powder.

-

Add 30 mL of acetone to the powder.

-

Sonicate the mixture for 30 minutes in an ultrasonic bath.[9]

-

Centrifuge the mixture at 4500 rpm for 10 minutes to pellet the solid material.[9]

-

Carefully decant the supernatant.

-

The extraction can also be performed overnight with acetone or ethanol.

-

-

Solvent Evaporation:

-

Concentrate the supernatant under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Isolation by Column Chromatography:

-

The crude extract can be further purified by column chromatography on silica gel.

-

A solvent system such as a gradient of n-hexane/acetone can be used to elute the column.[10]

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing Flavokawain B.

-

Fractions rich in Flavokawain B are pooled and the solvent is evaporated to yield the purified compound.

-

Quantification of Flavokawain B by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of Flavokawain B in kava extracts.

Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a photodiode array (PDA) or UV detector.

-

Column: A reversed-phase C18 column (e.g., Symmetry C18 or Agilent Poroshell C18).[6][11][12]

-

Mobile Phase: A gradient of 0.4% formic acid in water (A) and acetonitrile (B).[8]

-

Gradient Program:

-

0-1 min: 1% B

-

1-6 min: 1% to 15% B

-

6-12 min: 15% to 45% B

-

12-14 min: 45% to 100% B

-

14-16 min: 100% B

-

-

Flow Rate: 0.9 mL/min[8]

-

Column Temperature: 60 °C[8]

-

Injection Volume: 1.0 µL[8]

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of pure Flavokawain B standard in acetone or methanol.

-

Prepare a series of calibration standards by diluting the stock solution to known concentrations.

-

-

Sample Preparation:

-

Dissolve a known amount of the kava extract in the mobile phase or a suitable solvent.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve of peak area versus concentration.

-

Inject the sample solution.

-

Identify the Flavokawain B peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of Flavokawain B in the sample by using the calibration curve.

-

Signaling Pathways and Biological Activity

Flavokawain B exerts its biological effects by modulating several key signaling pathways, primarily leading to apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Induction of Apoptosis

Flavokawain B induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Flavokawain B induced apoptosis signaling pathway.

Flavokawain B upregulates the expression of Death Receptor 5 (DR5), initiating the extrinsic pathway through the activation of Caspase-8.[6] It also modulates the intrinsic pathway by upregulating the pro-apoptotic proteins Bim and Puma and downregulating the anti-apoptotic protein Bcl-2.[1][5][6] This leads to the activation of Bax, release of cytochrome c from the mitochondria, and subsequent activation of Caspase-9.[1] Both pathways converge on the activation of executioner caspases-3 and -7, leading to the cleavage of Poly (ADP-ribose) polymerase (PARP) and ultimately, apoptosis.[5][6]

Modulation of NF-κB and MAPK Signaling Pathways

Flavokawain B has also been shown to inhibit the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway and activate the MAPK (mitogen-activated protein kinase) pathway.

Caption: Flavokawain B modulation of NF-κB and MAPK pathways.

Flavokawain B can inhibit the NF-κB pathway by targeting Toll-like receptor 2 (TLR2), preventing its interaction with MyD88 and subsequently inhibiting the IκB kinase (IKK) complex.[13] This prevents the degradation of IκBα, keeping NF-κB sequestered in the cytoplasm and thus inhibiting the transcription of pro-inflammatory genes.[1] Concurrently, Flavokawain B activates the MAPK signaling pathways, including ERK, p38, and JNK, which can contribute to the induction of apoptosis.[1][14]

Conclusion

Flavokawain B is a promising natural chalcone with well-documented anti-cancer and anti-inflammatory activities. Its primary natural source is the kava plant, Piper methysticum, with concentrations varying significantly between cultivars. The detailed experimental protocols provided in this guide offer a foundation for the extraction, isolation, and quantification of Flavokawain B for research and drug development purposes. A thorough understanding of its mechanisms of action, particularly its ability to induce apoptosis and modulate key signaling pathways like NF-κB and MAPK, is crucial for harnessing its therapeutic potential. Further research is warranted to fully elucidate its pharmacological profile and to develop it as a potential therapeutic agent.

References

- 1. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flavokawain B, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-kappaB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Flavokawain B Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Flavokawain B, a kava chalcone, induces apoptosis in synovial sarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. for.nchu.edu.tw [for.nchu.edu.tw]

- 8. The In Vitro and In Vivo Anticancer Properties of Chalcone Flavokawain B through Induction of ROS-Mediated Apoptotic and Autophagic Cell Death in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. static1.squarespace.com [static1.squarespace.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. HPLC analysis of flavokavins and kavapyrones from Piper methysticum Forst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Flavokawain B inhibits NF-κB inflammatory signaling pathway activation in inflammatory bowel disease by targeting TLR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. flavokawain-b-the-hepatotoxic-constituent-from-kava-root-induces-gsh-sensitive-oxidative-stress-through-modulation-of-ikk-nf-b-and-mapk-signaling-pathways - Ask this paper | Bohrium [bohrium.com]

Flavokawain B: An In-Depth Technical Guide to its In Vitro Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavokawain B (FKB), a naturally occurring chalcone found in the kava plant (Piper methysticum), has emerged as a promising candidate in cancer research due to its potent cytotoxic effects against a wide array of cancer cell lines.[1][2] This technical guide provides a comprehensive overview of the in vitro studies on FKB's cytotoxicity, focusing on its mechanisms of action, including the induction of apoptosis and cell cycle arrest, and the modulation of key signaling pathways. This document is intended to serve as a resource for researchers and professionals in drug development, offering detailed experimental protocols, a summary of quantitative data, and visual representations of the molecular pathways involved.

Cytotoxic Activity of Flavokawain B

Flavokawain B has demonstrated significant growth-inhibitory and cytotoxic effects on various cancer cell lines in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in numerous studies, highlighting its efficacy against cancers of the breast, colon, liver, oral cavity, and more.

Table 1: IC50 Values of Flavokawain B in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Treatment Duration (hours) | Reference |

| MDA-MB-231 | Breast Cancer | 12.3 µM | 72 | [3] |

| MCF-7 | Breast Cancer | 33.8 µM | 72 | [3] |

| HCT116 | Colon Cancer | >25 µM | 24 | [4] |

| HepG2 | Hepatocellular Carcinoma | 28 µM | 72 | [5] |

| HSC-3 | Oral Carcinoma | 4.9 µg/mL (17.3 µM) | 24 | [6] |

| Cal-27 | Oral Carcinoma | 7.6 µg/mL (26.8 µM) | 24 | [6] |

| A-2058 | Melanoma | 5.2 µg/mL (18.3 µM) | 24 | [6] |

| 143B | Osteosarcoma | Not specified | - | [7] |

| Saos-2 | Osteosarcoma | Not specified | - | [7] |

| SNU-478 | Cholangiocarcinoma | ~70 µM | Not specified | [8] |

Mechanisms of Flavokawain B-Induced Cytotoxicity

The cytotoxic effects of Flavokawain B are primarily attributed to its ability to induce programmed cell death (apoptosis) and cause cell cycle arrest, preventing cancer cells from proliferating.

Apoptosis Induction

FKB triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] A key event in the intrinsic pathway is the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[1][9] This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to the cleavage of essential cellular proteins like PARP and cell death.[10][11] FKB has been shown to modulate the expression of the Bcl-2 family of proteins, down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein Bax, thus promoting apoptosis.[7][10] In the extrinsic pathway, FKB can increase the expression of Fas, a death receptor, leading to the activation of caspase-8.[1][9]

Cell Cycle Arrest

Flavokawain B has been consistently shown to induce cell cycle arrest at the G2/M phase in various cancer cell lines, including oral, breast, and osteosarcoma cells.[1][3][7] This arrest is mediated by the down-regulation of key cell cycle regulatory proteins such as cyclin A, cyclin B1, Cdc2 (also known as CDK1), and Cdc25C.[9] By halting the cell cycle at this checkpoint, FKB prevents cancer cells from dividing and proliferating.

Key Signaling Pathways Modulated by Flavokawain B

The cytotoxic effects of Flavokawain B are orchestrated through its interaction with several critical intracellular signaling pathways that govern cell survival, proliferation, and death.

PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell survival and is often dysregulated in cancer. Flavokawain B has been shown to inhibit this pathway by down-regulating the phosphorylation of Akt.[8][10][12] Inhibition of the Akt pathway contributes to the pro-apoptotic effects of FKB.[8][12]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. FKB has been observed to down-regulate the phosphorylation of p38 MAPK, and inhibitors of this pathway have been shown to enhance FKB-induced G2/M arrest and apoptosis.[9][13] FKB can also activate the JNK-mediated apoptotic pathway.[1]

NF-κB Pathway

The NF-κB signaling pathway plays a significant role in inflammation and cancer cell survival. Flavokawain B has been reported to inhibit the NF-κB pathway, which may contribute to its anti-inflammatory and anti-cancer activities.[1][10]

Reactive Oxygen Species (ROS) Generation

Several studies have indicated that FKB induces the generation of reactive oxygen species (ROS) within cancer cells.[4][10][11] This increase in oxidative stress can lead to mitochondrial dysfunction and trigger apoptosis.[9][13] The antioxidant N-acetylcysteine (NAC) has been shown to block FKB-induced ROS generation and subsequent apoptosis, confirming the role of oxidative stress in its mechanism of action.[9][11]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to study the in vitro cytotoxicity of Flavokawain B.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Flavokawain B (and a vehicle control, e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Analysis (Annexin V-FITC and Propidium Iodide Staining)

-

Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of Flavokawain B for the specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Treat cells with Flavokawain B as described for the apoptosis assay and harvest them.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Visualizing the Molecular Mechanisms of Flavokawain B

To better understand the complex interactions involved in Flavokawain B's cytotoxic effects, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.

Caption: Signaling pathways modulated by Flavokawain B leading to apoptosis and cell cycle arrest.

Caption: A general experimental workflow for in vitro evaluation of Flavokawain B cytotoxicity.

Conclusion

The in vitro evidence strongly supports the potential of Flavokawain B as an anti-cancer agent. Its ability to induce apoptosis and cell cycle arrest through the modulation of multiple key signaling pathways, including PI3K/Akt, MAPK, and NF-κB, makes it a compelling candidate for further preclinical and clinical investigation. This technical guide provides a foundational understanding of FKB's cytotoxic mechanisms and offers practical protocols for researchers to build upon in their exploration of this promising natural compound for cancer therapy.

References

- 1. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Docking Studies of Flavokawain B Type Chalcones and Their Cytotoxic Effects on MCF-7 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flavokawain B induced cytotoxicity in two breast cancer cell lines, MCF-7 and MDA-MB231 and inhibited the metastatic potential of MDA-MB231 via the regulation of several tyrosine kinases In vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. for.nchu.edu.tw [for.nchu.edu.tw]

- 5. Cytotoxic Flavokawain B Inhibits the Growth and Metastasis of Hepatocellular Carcinoma through UCK2 Modulation of the STAT3/Hif-1α/VEGF Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Flavokawain B, a kava chalcone, inhibits growth of human osteosarcoma cells through G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flavokawain B Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway | In Vivo [iv.iiarjournals.org]

- 9. for.nchu.edu.tw [for.nchu.edu.tw]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The In Vitro and In Vivo Anticancer Properties of Chalcone Flavokawain B through Induction of ROS-Mediated Apoptotic and Autophagic Cell Death in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Flavokawain B Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The chalcone flavokawain B induces G2/M cell-cycle arrest and apoptosis in human oral carcinoma HSC-3 cells through the intracellular ROS generation and downregulation of the Akt/p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Flavokawain B: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavokawain B (FKB), a naturally occurring chalcone found in the kava plant (Piper methysticum), has emerged as a compound of significant interest due to its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of FKB's mechanisms of action, supported by quantitative data from preclinical studies. It details the inhibitory effects of FKB on key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. Furthermore, this document outlines detailed experimental protocols for the in vitro evaluation of FKB's anti-inflammatory activity, intended to serve as a resource for researchers in the fields of pharmacology and drug discovery.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuing priority in drug development. Flavokawain B has demonstrated promising anti-inflammatory effects by modulating the production of key inflammatory mediators. This guide synthesizes the available preclinical data to provide a detailed understanding of its therapeutic potential.

Quantitative Analysis of Anti-inflammatory Effects

The anti-inflammatory activity of Flavokawain B has been quantified in several in vitro and in vivo studies. The following tables summarize the key findings, providing a clear comparison of its efficacy across different experimental models and inflammatory markers.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Flavokawain B

| Inflammatory Mediator | Cell Line | Stimulant | FKB Concentration | Effect | Reference |

| Nitric Oxide (NO) | RAW 264.7 | LPS | IC₅₀: 9.8 μM | Potent inhibition of NO production.[1] | |

| Prostaglandin E₂ (PGE₂) | RAW 264.7 | LPS | 20 μM | Significant reduction from 428.4 to 52.1 pg/mL.[2] | |

| 40 μM | Reduction to 2.9 pg/mL.[2] | ||||

| Tumor Necrosis Factor-α (TNF-α) | RAW 264.7 | LPS | Dose-dependent | Notable decrease in secretion.[1][2] | |

| Interleukin-6 (IL-6) | Mouse Peritoneal Macrophages | LPS | Dose-dependent | Suppression of IL-6 production.[3] | |

| Interleukin-1β (IL-1β) | Mouse Peritoneal Macrophages | LPS | Dose-dependent | Reduction in mRNA levels.[3] |

Table 2: In Vivo Anti-inflammatory Effects of Flavokawain B

| Animal Model | Inflammatory Marker | FKB Dosage | Route | Effect | Reference |

| LPS-induced endotoxemia in mice | Serum Nitric Oxide (NO) | 50 mg/kg | Preadministration | Reduction from 28.8 μM to 7.3 μM.[2] | |

| 100 mg/kg | Reduction to 5.1 μM.[2] | ||||

| 200 mg/kg | Reduction to 3.8 μM.[2][4] | ||||

| Liver iNOS protein | 200 mg/kg | Strong suppression of expression.[2][4] | |||

| Liver COX-2 protein | 200 mg/kg | Strong suppression of expression.[2][4] | |||

| Liver NF-κB protein | 200 mg/kg | Strong suppression of expression.[2][4] | |||

| DSS-induced Inflammatory Bowel Disease (IBD) in mice | Colitis-related injuries | Not specified | Administration | Significant reductions in weight loss, increased colon length, and reduced inflammation.[5][6] |

Mechanism of Action: Signaling Pathways

Flavokawain B exerts its anti-inflammatory effects primarily through the modulation of two critical signaling pathways: the NF-κB and MAPK pathways. These pathways are central to the transcriptional regulation of a host of pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.

Flavokawain B has been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[1] This action effectively blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of its target inflammatory genes.[2]

Attenuation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of inflammation. It comprises a cascade of protein kinases that phosphorylate and activate downstream targets, leading to cellular responses. The three main MAPK subfamilies involved in inflammation are extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. Activation of these kinases by stimuli such as LPS leads to the activation of transcription factors like AP-1, which, in concert with NF-κB, drives the expression of pro-inflammatory genes.

Flavokawain B has been demonstrated to inhibit the phosphorylation of ERK, JNK, and p38 in a dose-dependent manner in LPS-stimulated macrophages.[3] By attenuating the activation of these key kinases, FKB effectively dampens the downstream inflammatory response.

Experimental Protocols

The following section provides detailed methodologies for key in vitro experiments to assess the anti-inflammatory properties of Flavokawain B.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophages are a commonly used and appropriate cell line.

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Plating: Seed cells in appropriate culture plates (e.g., 96-well for viability and Griess assay, 24-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.

-

Pre-treatment: Replace the medium with fresh medium containing various concentrations of Flavokawain B or vehicle control (e.g., DMSO). Incubate for 1-2 hours.

-

Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the cells for the desired time period (e.g., 24 hours for mediator release, shorter time points for signaling pathway analysis).

Nitric Oxide (NO) Quantification (Griess Assay)

-

Sample Collection: After the incubation period, collect 50-100 µL of the cell culture supernatant from each well.

-

Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Reaction: Add 50-100 µL of the Griess reagent to each supernatant sample in a 96-well plate.

-

Incubation: Incubate at room temperature for 10-15 minutes in the dark.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.

Prostaglandin E₂ (PGE₂) and Cytokine (TNF-α, IL-6, IL-1β) Quantification (ELISA)

-

Sample Collection: Collect the cell culture supernatant after the treatment period.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific PGE₂ or cytokine kit being used. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Blocking non-specific binding sites.

-

Adding the supernatant samples and standards.

-

Adding a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Quantification: Calculate the concentration of PGE₂ or the specific cytokine in the samples based on the standard curve.

Western Blot Analysis for NF-κB, MAPK, iNOS, and COX-2

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, iNOS, COX-2, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Immunofluorescence for NF-κB p65 Nuclear Translocation

-

Cell Culture on Coverslips: Grow cells on sterile glass coverslips in a culture plate.

-

Treatment: Treat the cells with Flavokawain B and LPS as described in section 4.1.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBST (PBS with Tween 20) for 30 minutes.

-

Primary Antibody Incubation: Incubate with an anti-p65 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

-

Nuclear Staining: Counterstain the nuclei with DAPI for 5 minutes.

-

Mounting: Mount the coverslips onto microscope slides with an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope and capture images. The co-localization of the p65 signal (green) with the nuclear signal (blue) indicates nuclear translocation.

Conclusion

Flavokawain B demonstrates significant anti-inflammatory potential through its dual inhibition of the NF-κB and MAPK signaling pathways. The quantitative data presented in this guide highlight its efficacy in reducing the production of key inflammatory mediators in both in vitro and in vivo models. The detailed experimental protocols provided herein offer a standardized framework for further investigation into the therapeutic applications of Flavokawain B and other novel anti-inflammatory compounds. Continued research is warranted to fully elucidate its clinical potential for the treatment of inflammatory diseases.

References

- 1. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. for.nchu.edu.tw [for.nchu.edu.tw]

- 3. Flavokawain B alleviates LPS-induced acute lung injury via targeting myeloid differentiation factor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Flavokawain B inhibits NF-κB inflammatory signaling pathway activation in inflammatory bowel disease by targeting TLR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Flavokawain B: A Comprehensive Technical Guide for Therapeutic Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavokawain B (FKB), a naturally occurring chalcone isolated from the kava plant (Piper methysticum), has emerged as a promising candidate for cancer therapy. Extensive preclinical research demonstrates its potent anti-proliferative, pro-apoptotic, and anti-metastatic activities across a spectrum of cancer cell lines and in vivo models. This technical guide provides an in-depth overview of Flavokawain B, focusing on its mechanisms of action, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing its complex signaling pathways.

Introduction

Chalcones, a class of natural compounds, are precursors to flavonoids and are abundant in edible plants. Flavokawain B, a prominent member of this class, has garnered significant attention for its robust anti-cancer properties. It has been shown to induce cell cycle arrest and apoptosis in various cancer cells, including but not limited to, breast, osteosarcoma, colon, and lung cancer. This document serves as a technical resource for researchers and professionals in drug development, offering a consolidated repository of data and methodologies to facilitate further investigation into the therapeutic potential of Flavokawain B.

Mechanism of Action

Flavokawain B exerts its anti-cancer effects through the modulation of multiple critical signaling pathways, leading to the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

FKB triggers programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway : FKB treatment leads to the upregulation of pro-apoptotic proteins like Bax and Puma, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Survivin.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytosol.[2] Cytosolic cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of Poly (ADP-ribose) polymerase (PARP) and subsequent apoptosis.[2][3]

-

Extrinsic Pathway : FKB has been shown to increase the expression of the Fas death receptor, leading to the activation of caspase-8.[1] Activated caspase-8 can directly activate caspase-3, converging with the intrinsic pathway to execute apoptosis.[1][2]

-

Endoplasmic Reticulum (ER) Stress : FKB can also induce apoptosis through ER stress, evidenced by the cleavage of procaspase-4 and procaspase-12.[3][4]

Cell Cycle Arrest at G2/M Phase

A hallmark of Flavokawain B's action is its ability to induce cell cycle arrest at the G2/M transition.[1][5] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins:

-

Downregulation of Cyclins and CDKs : FKB treatment reduces the protein levels of Cyclin A, Cyclin B1, and their partner cyclin-dependent kinase, Cdc2 (CDK1).[3][6]

-

Inhibition of Cdc25C : FKB also decreases the levels of the phosphatase Cdc25C, which is responsible for activating the Cdc2/Cyclin B1 complex.[1][3]

-

Upregulation of Myt1 : Conversely, FKB increases the expression of Myt1, a kinase that inhibits Cdc2 activity.[1]

The culmination of these actions prevents the cell from entering mitosis, leading to G2/M arrest.

Modulation of Key Signaling Pathways

FKB's effects on apoptosis and the cell cycle are orchestrated through its influence on several upstream signaling cascades:

-

PI3K/Akt Pathway : FKB has been shown to suppress the phosphorylation of Akt, a key survival kinase.[3][7][8] Inhibition of the PI3K/Akt pathway contributes to the downregulation of anti-apoptotic proteins and promotes apoptosis.

-

MAPK Pathway : FKB can activate the JNK and p38 MAPK pathways, which are often associated with stress-induced apoptosis.[2][3][9]

-

NF-κB Pathway : FKB inhibits the activation of the NF-κB signaling pathway, a crucial regulator of inflammation and cell survival.[10][11]

-

STAT3 Pathway : FKB has been found to downregulate the STAT3 signaling pathway, which is implicated in tumor progression and metastasis.[12]

-

Reactive Oxygen Species (ROS) Generation : FKB can induce the production of intracellular ROS, which acts as a second messenger to trigger apoptosis.[3][4][13] The antioxidant N-acetylcysteine (NAC) has been shown to block FKB-induced apoptosis by inhibiting ROS generation.[3][6]

Data Presentation: Quantitative Effects of Flavokawain B

The following tables summarize the quantitative data from various studies on the effects of Flavokawain B on cancer cell lines.

Table 1: IC50 Values of Flavokawain B in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| MDA-MB-231 | Breast Cancer | 12.3 | 72 |

| MCF-7 | Breast Cancer | 33.8 | 72 |

| 4T1 | Breast Cancer | 13.5 µg/mL | 72 |

| 143B | Osteosarcoma | ~3.5 (1.97 µg/mL) | 72 |

| A375 | Melanoma | 7.6 µg/mL | 24 |

| A2058 | Melanoma | 10.8 µg/mL | 24 |

| HepG2 | Hepatocellular Carcinoma | 15.3 ± 0.2 | Not Specified |

| LoVo | Colorectal Cancer | Not specified, but potent | Not Specified |

| HCT116 | Colon Cancer | Cytotoxic at ≥ 25 | 24 |

Note: IC50 values can vary depending on the specific experimental conditions.

Table 2: Effect of Flavokawain B on Cell Cycle Distribution

| Cell Line | Treatment | % G0/G1 | % S | % G2/M | % Sub-G1 (Apoptosis) |

| HSC-3 | Control | - | - | - | 6 |

| HSC-3 | 5 µg/mL FKB (48h) | - | - | - | 16 |

| 143B (Osteosarcoma) | 7.5 µg/mL FKB | - | - | - | 22.7 ± 2.8 |

| Saos-2 (Osteosarcoma) | 7.5 µg/mL FKB | - | - | - | 45.1 ± 6.4 |

| 4T1 | FKB (escalating doses) | - | - | - | Increased dose-dependently |

Table 3: In Vivo Antitumor Effects of Flavokawain B

| Animal Model | Cancer Type | Dosage | Route | Treatment Duration | Outcome |

| Nude Mice (4T1 xenograft) | Breast Cancer | 50 mg/kg/day | Oral | 28 days | Significant reduction in tumor volume and weight.[13] |

| Nude Mice (SNU-478 xenograft) | Cholangiocarcinoma | 25 mg/kg (4 times/wk) | Intraperitoneal | 2 weeks | Tendency to inhibit tumor growth, significant inhibition in combination with cisplatin/gemcitabine.[6][14] |

| Balb/C Mice | - | 25 mg/kg/day | Oral | 7 days | Studied for NF-κB activation.[9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in Flavokawain B research.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of Flavokawain B.[5][15][16][17]

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Flavokawain B stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Flavokawain B (typically in a serial dilution). Include a vehicle control (DMSO) at a concentration equivalent to the highest FKB dose.

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of Flavokawain B on cell cycle distribution.[8][18][19][20][21]

Materials:

-

6-well plates

-

Cancer cell lines

-

Flavokawain B

-

Phosphate-buffered saline (PBS)

-

Ice-cold 70% ethanol

-

RNase A solution (e.g., 100 µg/mL)

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Flavokawain B at the desired concentrations for a specific duration (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells, and wash them with cold PBS.

-

Fixation: Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing RNase A and PI.

-

Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis).

Apoptosis Assay by Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][12][22]

Materials:

-

6-well plates

-

Cancer cell lines

-

Flavokawain B

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells with Flavokawain B as described for the cell cycle analysis.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells promptly using a flow cytometer.

-

Data Analysis: Differentiate cell populations based on their fluorescence:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Western Blot Analysis of Apoptosis and Cell Cycle Proteins

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation following Flavokawain B treatment.[4][23]

Materials:

-

Cell culture dishes

-

Cancer cell lines

-

Flavokawain B

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, Cyclin B1, Cdc2, p-Akt, Akt, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with Flavokawain B, then wash with cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Wash the membrane again and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Flavokawain B and a typical experimental workflow.

Caption: Flavokawain B's multifaceted mechanism of action in cancer cells.

Caption: A typical experimental workflow for studying Flavokawain B.

Safety and Toxicity

While Flavokawain B shows significant promise as an anti-cancer agent, it is important to consider its safety profile. Some studies have suggested that FKB may be a potent liver toxin, inducing oxidative stress and cell death in hepatocytes.[9] However, other in vivo studies have not reported significant liver damage.[24] The hepatotoxicity may be dose-dependent and potentially influenced by the method of extraction of kava products.[9] Further research is warranted to fully elucidate the safety and toxicity profile of purified Flavokawain B for therapeutic applications.

Conclusion and Future Directions

Flavokawain B is a compelling natural product with well-documented anti-cancer activities, operating through a multi-pronged mechanism that involves the induction of apoptosis, G2/M cell cycle arrest, and the modulation of key oncogenic signaling pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to build upon.

Future research should focus on:

-

Optimizing delivery systems to enhance the bioavailability and targeted delivery of Flavokawain B.

-

Conducting comprehensive in vivo studies in a wider range of cancer models to further validate its efficacy and safety.

-

Investigating potential synergistic effects of Flavokawain B with existing chemotherapeutic agents to develop combination therapies.

-

Elucidating the precise molecular targets of Flavokawain B to gain a deeper understanding of its mechanism of action.

By addressing these areas, the full therapeutic potential of Flavokawain B as a novel anti-cancer agent can be realized.

References

- 1. for.nchu.edu.tw [for.nchu.edu.tw]

- 2. researchgate.net [researchgate.net]

- 3. Flavokavain B - Wikipedia [en.wikipedia.org]

- 4. Flavokawain C Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Flavokawain B Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. assaygenie.com [assaygenie.com]

- 9. Flavokawain B, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flavokawain B, a kava chalcone, inhibits growth of human osteosarcoma cells through G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. In vivo antitumor and antimetastatic effects of flavokawain B in 4T1 breast cancer cell-challenged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Flavokawain B Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway | In Vivo [iv.iiarjournals.org]

- 15. researchhub.com [researchhub.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. broadpharm.com [broadpharm.com]

- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Flow cytometry with PI staining | Abcam [abcam.com]

- 20. scribd.com [scribd.com]

- 21. cancer.wisc.edu [cancer.wisc.edu]

- 22. Induction of Apoptosis and Cell Cycle Arrest by Flavokawain C on HT-29 Human Colon Adenocarcinoma via Enhancement of Reactive Oxygen Species Generation, Upregulation of p21, p27, and GADD153, and Inactivation of Inhibitor of Apoptosis Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

- 24. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]

Flavokawain B: A Technical Guide to its Discovery, Isolation, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavokawain B (FKB), a naturally occurring chalcone isolated from the kava plant (Piper methysticum), has garnered significant scientific interest for its potent cytotoxic and anti-cancer properties. This technical guide provides an in-depth overview of the discovery and isolation of FKB, alongside detailed experimental protocols for the analysis of its biological activities. Quantitative data on its efficacy in various cancer cell lines are presented for comparative analysis. Furthermore, this document elucidates the molecular mechanisms of FKB-induced apoptosis and cell cycle arrest, with a focus on its modulation of key signaling pathways, including NF-κB and MAPK. Visual diagrams of these pathways and a comprehensive experimental workflow are provided to facilitate a deeper understanding and replication of key findings.

Discovery and Isolation of Flavokawain B

Flavokawain B is a prominent chalcone found in the roots of the kava plant, a species native to the South Pacific islands.[1] Traditionally consumed as a beverage for its anxiolytic effects, the organic solvent extracts of kava have been shown to contain a variety of bioactive compounds, including kavalactones and flavokawains.[2] FKB is isolated alongside two other related chalcones, Flavokawain A and C.[1]

Extraction from Piper methysticum

The initial step in isolating Flavokawain B involves the preparation of a crude extract from the dried and powdered roots of the kava plant. Ethanolic or acetone-based extraction is commonly employed to efficiently isolate chalcones and kavalactones.

Experimental Protocol: Ethanolic Extraction of Kava Root

-

Maceration: Dried and powdered kava root (typically 100 g) is macerated in 95% ethanol (e.g., 1 L) at room temperature for a period of 24 to 48 hours with occasional agitation.

-

Filtration: The mixture is filtered through Whatman No. 1 filter paper to separate the extract from the solid plant material.

-

Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude ethanolic extract.

-

Storage: The crude extract is stored at -20°C until further purification.

Purification of Flavokawain B

Purification of FKB from the crude extract is typically achieved through a combination of chromatographic techniques, primarily silica gel column chromatography followed by crystallization or further purification by High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Silica Gel Column Chromatography

-

Column Preparation: A glass column (e.g., 50 cm length, 4 cm diameter) is packed with silica gel (70-230 mesh) using a slurry method with a non-polar solvent such as n-hexane.

-

Sample Loading: The crude kava extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common gradient involves n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

-

Fraction Collection: Fractions of the eluate are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing FKB.

-

Crystallization: Fractions rich in FKB are pooled, concentrated, and FKB is crystallized, often from a mixture of n-hexane and acetone.[2] The purity of the isolated crystals is then assessed by HPLC.

Experimental Protocol: Reverse-Phase HPLC

For analytical and preparative purification, a reverse-phase HPLC system is utilized.

-

Column: A C18 column (e.g., 5 µm particle size, 4.6 x 250 mm) is commonly used.

-

Mobile Phase: A gradient elution is typically employed with a mobile phase consisting of water (often with 0.1% formic acid) and acetonitrile or methanol. A typical gradient might start at 50% acetonitrile and increase to 95% over 20-30 minutes.

-